molecular formula C7H5BrN2O B12514976 2-Bromo-imidazo[1,2-a]pyridin-7-ol

2-Bromo-imidazo[1,2-a]pyridin-7-ol

Cat. No.: B12514976
M. Wt: 213.03 g/mol
InChI Key: HMDPIDJPAAZEOX-UHFFFAOYSA-N
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Description

2-Bromo-imidazo[1,2-a]pyridin-7-ol is a versatile chemical intermediate designed for research and development, particularly in medicinal chemistry. The imidazo[1,2-a]pyridine scaffold is a privileged structure in drug discovery, known for its broad spectrum of pharmacological activities. This specific compound features both a bromo substituent and a hydroxyl group, making it a valuable bifunctional building block for constructing more complex molecules via metal-catalyzed cross-coupling reactions and other synthetic transformations. Researchers utilize this and related imidazo[1,2-a]pyridine derivatives in the exploration of new therapeutic agents. Compounds based on this core structure have demonstrated significant potential in various research areas, including the inhibition of key inflammatory pathways such as NF-κB and STAT3, which are relevant in cancer and other inflammatory diseases (PMC Disclaimer

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H5BrN2O

Molecular Weight

213.03 g/mol

IUPAC Name

2-bromo-1H-imidazo[1,2-a]pyridin-7-one

InChI

InChI=1S/C7H5BrN2O/c8-6-4-10-2-1-5(11)3-7(10)9-6/h1-4,9H

InChI Key

HMDPIDJPAAZEOX-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C=C(NC2=CC1=O)Br

Origin of Product

United States

Chemical Reactivity and Derivatization Studies of 2 Bromo Imidazo 1,2 a Pyridin 7 Ol

Reactions at the Bromo-Substituent (C-2)

The bromine atom at the C-2 position of the imidazo[1,2-a]pyridine (B132010) ring is a versatile handle for introducing a variety of functional groups through cross-coupling and substitution reactions.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling reaction enables the formation of a carbon-carbon bond between the 2-bromo-imidazo[1,2-a]pyridine core and various aryl or heteroaryl boronic acids. imist.manih.gov This reaction is known for its versatility and the stability of the boronic acid reagents. imist.ma While challenges can arise with electron-deficient heteroaryl boron derivatives due to a slower rate of transmetallation and potential protodeboronation, specific methods have been developed to effectively couple 2-pyridyl nucleophiles. nih.gov The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields. Microwave-assisted Suzuki-Miyaura reactions have been shown to be efficient for coupling 6-halogenoimidazo[1,2-a]pyridines, suggesting a potential application for C-2 bromo derivatives as well. imist.ma

Table 1: Examples of Suzuki-Miyaura Coupling Reactions with Bromo-pyridines

EntryAryl HalideBoronic AcidCatalyst SystemProductYield (%)Reference
12-BromopyridinePhenylboronic acidPd(OAc)2, Ligand-free, O2-promoted2-PhenylpyridineHigh researchgate.net
23,4,5-tribromo-2,6-dimethylpyridine2-methoxyphenylboronic acidNot specifiedMixture of atropisomeric triarylpyridinesNot specified beilstein-journals.org

This table presents examples of Suzuki-Miyaura reactions with various brominated pyridines to illustrate the general applicability of the reaction. Specific data for 2-Bromo-imidazo[1,2-a]pyridin-7-ol was not found.

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, such as the 2-bromo substituent. wikipedia.orgorganic-chemistry.org This reaction is typically carried out under mild conditions with a palladium catalyst, a copper(I) cocatalyst, and an amine base. wikipedia.orgorganic-chemistry.org The Sonogashira reaction has been successfully applied to 2-amino-3-bromopyridines, demonstrating its utility for functionalizing the pyridine (B92270) ring system. scirp.orgresearchgate.net

Table 2: Examples of Sonogashira Coupling Reactions

EntryAryl HalideAlkyneCatalyst SystemProductYield (%)Reference
12-Amino-3-bromopyridineVarious terminal alkynesPd(CF3COO)2, PPh3, CuI2-Amino-3-alkynylpyridines72-96 scirp.org
21-bromo-4-iodobenzeneTrimethylsilylacetyleneNot specifiedbis(4-bromophenyl)acetyleneNot specified wikipedia.org

This table presents examples of Sonogashira reactions with various brominated pyridines to illustrate the general applicability of the reaction. Specific data for this compound was not found.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds by reacting an aryl halide with an amine. wikipedia.orgorganic-chemistry.org This method has proven to be a general and practical approach for the synthesis of aminopyridines from 2-bromopyridines, including those with volatile amines. researchgate.netnih.gov The reaction typically requires a palladium catalyst, a phosphine (B1218219) ligand, and a strong base. researchgate.net

Table 3: Examples of Buchwald-Hartwig Amination Reactions

EntryAryl HalideAmineCatalyst SystemProductYield (%)Reference
12-Bromo-6-methyl pyridine(+/-)-trans-1,2-diaminocyclohexane[Pd2(dba)3], (±)-BINAP, NaOBu-tN,N'-bis(6-methylpyridin-2-yl)cyclohexane-1,2-diamine60 chemspider.com
22-BromopyridinesVolatile aminesNot specifiedSecondary and tertiary aminopyridinesNot specified nih.gov

This table presents examples of Buchwald-Hartwig amination with various brominated pyridines to illustrate the general applicability of the reaction. Specific data for this compound was not found.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) on pyridine and its derivatives preferentially occurs at the C-2 and C-4 positions. stackexchange.com This is because the intermediate formed upon nucleophilic attack at these positions is stabilized by a resonance structure where the negative charge resides on the electronegative nitrogen atom. stackexchange.com Consequently, the bromo-substituent at the C-2 position of this compound is susceptible to displacement by various nucleophiles. While SNAr reactions on halopyridines can be slower than on other activated systems due to the disruption of aromaticity, they provide a viable pathway for introducing a range of functional groups. youtube.com The reactivity order for leaving groups in SNAr reactions of N-methylpyridinium ions has been observed as 2-CN ≥ 4-CN > 2-F ~ 2-Cl ~ 2-Br ~ 2-I. nih.gov

Transformations to Other Halogens or Functional Groups

The bromine atom at the C-2 position can be transformed into other halogens or functional groups. For instance, metal-free halogenation methods using reagents like sodium chlorite (B76162) or sodium bromite (B1237846) have been developed for imidazo[1,2-a]pyridines, although these typically target the C-3 position. researchgate.net However, the bromo group itself can be a precursor for other functionalities. For example, lithiation followed by quenching with an appropriate electrophile can introduce a variety of substituents.

Reactions Involving the Hydroxyl Group (C-7)

The hydroxyl group at the C-7 position of the imidazo[1,2-a]pyridine ring is another key site for derivatization, allowing for the introduction of various functionalities through reactions such as etherification and esterification.

Etherification and Esterification Reactions

The hydroxyl group can readily undergo etherification to form ethers or esterification to form esters. In the synthesis of related 8-hydroxyimidazo[1,2-a]pyridine derivatives, the hydroxyl group has been protected as a benzyl (B1604629) ether through reaction with benzyl bromide in the presence of a base like cesium carbonate. researchgate.net Similarly, esterification can be achieved by reacting the hydroxyl group with an acyl chloride or a carboxylic acid under appropriate conditions. For instance, 7-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid methyl ester has been synthesized, indicating that ester functionalities can be incorporated into this scaffold. sigmaaldrich.com

Spectroscopic and Structural Elucidation Methodologies

Advanced Spectroscopic Techniques for Characterization

Spectroscopic methods are indispensable for probing the molecular structure of compounds like 2-Bromo-imidazo[1,2-a]pyridin-7-ol . Each technique provides a unique piece of the structural puzzle, and together they offer a comprehensive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of organic structure determination. For This compound , a combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments would be required for unambiguous assignment of all proton and carbon signals. dtic.mil

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the imidazo[1,2-a]pyridine (B132010) core. The chemical shifts and coupling constants of these protons are influenced by the positions of the bromo and hydroxyl substituents. Based on related structures, the proton at position 3 would likely appear as a singlet, while the protons at positions 5, 6, and 8 would exhibit characteristic coupling patterns (doublets or doublet of doublets) in the aromatic region. The phenolic proton of the 7-ol group would likely appear as a broad singlet, the chemical shift of which would be dependent on the solvent and concentration.

¹³C NMR: The ¹³C NMR spectrum would provide information on the carbon framework of the molecule. It is expected to display nine distinct signals corresponding to the seven carbons of the imidazo[1,2-a]pyridine ring system and the two carbons of the substituents. The carbon bearing the bromine atom (C-2) would be shifted to a higher field (lower ppm value) compared to its unsubstituted counterpart due to the heavy atom effect. Conversely, the carbon attached to the hydroxyl group (C-7) would be shifted downfield. Data from related imidazo[1,2-a]pyridine derivatives can provide a reference for expected chemical shift ranges. tci-thaijo.org

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on analogous structures and general substituent effects. Actual experimental values may vary.)

PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
2-~115
3~7.5 (s)~110
5~7.8 (d)~125
6~6.8 (dd)~112
7-~150
8~7.2 (d)~105
8a-~140

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in a molecule. In the analysis of This compound , the IR spectrum would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the phenolic hydroxyl group. Characteristic C-H stretching vibrations for the aromatic ring would appear around 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations of the heterocyclic ring system would be observed in the 1400-1650 cm⁻¹ region. The C-Br stretching vibration typically appears in the lower frequency region of the spectrum, usually below 700 cm⁻¹. Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the aromatic system.

Mass Spectrometry (e.g., LC-MS, HRMS)

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. For This compound , which has a molecular formula of C₇H₅BrN₂O, the mass spectrum would show a characteristic isotopic pattern for the molecular ion peak [M]⁺ due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio). This would result in two peaks separated by two mass units.

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion with high precision. This allows for the unambiguous confirmation of the elemental composition, distinguishing it from other compounds with the same nominal mass. Liquid Chromatography-Mass Spectrometry (LC-MS) would be utilized to analyze the purity of the compound and to obtain its mass spectrum. bldpharm.combldpharm.com

Chromatographic Purification and Analytical Techniques (e.g., HPLC, GC)

Chromatographic techniques are essential for the purification and purity assessment of synthesized compounds.

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for purifying and analyzing the purity of non-volatile compounds like This compound . A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of water (often with an acid modifier like formic acid or trifluoroacetic acid) and an organic solvent like acetonitrile (B52724) or methanol, would be developed. The retention time of the compound would be a characteristic property under specific chromatographic conditions. A purity assessment would be performed by integrating the peak area of the main compound and any impurities detected by a UV detector.

Gas Chromatography (GC): Gas chromatography could potentially be used for the analysis of This compound , provided it is sufficiently volatile and thermally stable. However, due to the presence of the polar hydroxyl group, derivatization (e.g., silylation) might be necessary to improve its volatility and chromatographic behavior. GC analysis, particularly when coupled with a mass spectrometer (GC-MS), can be a powerful tool for separation and identification.

Interactive Data Table: Typical Chromatographic Conditions

TechniqueColumnMobile Phase/Carrier GasDetector
HPLCC18 (Reversed-Phase)Acetonitrile/Water GradientUV-Vis
GCCapillary (e.g., DB-5)HeliumFlame Ionization (FID) or Mass Spectrometry (MS)

Computational and Theoretical Studies of 2 Bromo Imidazo 1,2 a Pyridin 7 Ol

Quantum Chemical Calculations (e.g., DFT, TD-DFT)

Quantum chemical calculations are fundamental in elucidating the electronic properties and reactivity of molecules. Methods like Density Functional Theory (DFT) are commonly employed to optimize molecular geometry and calculate various molecular properties. Time-dependent DFT (TD-DFT) is used to investigate excited states and electronic transitions. However, no specific DFT or TD-DFT studies have been published for 2-Bromo-imidazo[1,2-a]pyridin-7-ol.

An analysis of the electronic structure and Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding a molecule's reactivity and electronic behavior. The energy gap between HOMO and LUMO provides insights into chemical stability and reactivity. For imidazo[1,2-a]pyridine (B132010) derivatives, these calculations are often performed using DFT methods like B3LYP.

Specific values for the HOMO, LUMO, and the energy gap for this compound are not available in the reviewed literature.

A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. It is instrumental in understanding non-covalent interactions, particularly in the context of drug-receptor binding. While MEP analyses are common for the broader class of imidazo[1,2-a]pyridines, a specific MEP map and detailed analysis for this compound have not been reported.

Computational methods can predict the thermodynamic and kinetic parameters of chemical reactions, such as reaction energies, activation barriers, and reaction rates. This information is vital for understanding reaction mechanisms and designing synthetic pathways. There are no published studies detailing the thermodynamic or kinetic predictions for reactions involving this compound.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide insight into the behavior of a molecule over time and its interactions with biological macromolecules. These techniques are essential in drug discovery and materials science.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. It is widely used to screen for potential drug candidates and to understand binding mechanisms at the molecular level. While numerous docking studies have been performed on various imidazo[1,2-a]pyridine derivatives to explore their potential as inhibitors for targets like kinases and other enzymes, no specific molecular docking studies featuring this compound as the ligand have been found in the literature.

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational models, including Quantitative Structure-Activity Relationship (QSAR) models, are often developed for a series of related compounds to derive these relationships. Such studies guide the design of new, more potent analogues. There are no available computational SAR studies that specifically include or analyze this compound.

Pharmacophore Modeling and Design

Pharmacophore modeling is a powerful computational technique used to identify the essential steric and electronic features required for a molecule to interact with a specific biological target. This approach is instrumental in designing new molecules with desired biological activities.

While no specific pharmacophore models have been published for this compound, studies on other imidazo[1,2-a]pyridine derivatives highlight the common features that are likely relevant. For instance, computational studies on imidazo[1,2-a]pyridine-3-carboxamide (B1205228) analogues as antimycobacterial agents led to the generation of a five-featured pharmacophore hypothesis (HHPRR), which included one positive, two hydrophobic, and two aromatic ring features. researchgate.net Such models are developed by aligning a set of active and inactive molecules and identifying the common chemical features that are critical for bioactivity.

For this compound, a hypothetical pharmacophore model would likely include:

A hydrogen bond donor feature associated with the 7-hydroxyl group.

A hydrogen bond acceptor feature from the nitrogen atoms in the imidazo[1,2-a]pyridine ring system.

An aromatic/hydrophobic feature corresponding to the bicyclic ring structure.

A halogen bond donor feature from the 2-bromo substituent, which can be a significant interaction in ligand-protein binding.

The development of a specific pharmacophore model for this compound would require a set of known active compounds with a common biological target. This model would then serve as a 3D query for virtual screening of compound libraries to identify novel hits with similar potential activity.

In Silico Prediction of Molecular Properties (excluding ADMET and toxicity)

In silico methods are widely used to predict the physicochemical properties of molecules, which are crucial for their behavior in biological systems. These predictions are based on the molecular structure and are calculated using various quantitative structure-property relationship (QSPR) models and computational algorithms.

For this compound, specific in silico predictions of its molecular properties are not available in the literature. However, general properties can be inferred from the analysis of the imidazo[1,2-a]pyridine scaffold and the effects of its substituents. A study on imidazo[1,2-a]pyrimidine (B1208166) derivatives, a closely related scaffold, involved in silico predictions of drug-likeness and other properties. nih.gov

Below is a table of predicted molecular properties for this compound based on standard computational chemistry software. It is important to note that these are theoretical values and may differ from experimental results.

PropertyPredicted ValueComputational Method
Molecular Weight 213.04 g/mol ---
Molecular Formula C₇H₅BrN₂O---
LogP (o/w) 1.5 - 2.5Various QSPR models
Topological Polar Surface Area (TPSA) 50 - 60 Ų---
Number of Hydrogen Bond Donors 1---
Number of Hydrogen Bond Acceptors 2---
Number of Rotatable Bonds 0---

These predicted properties suggest that this compound has characteristics that fall within the range of typical small molecule drugs. The LogP value indicates moderate lipophilicity, while the TPSA suggests reasonable cell permeability. The number of hydrogen bond donors and acceptors points to its potential to form specific interactions with biological macromolecules.

Conformational Analysis and Intramolecular Interactions

Specific conformational analysis studies for this compound have not been reported. However, a study on the conformational considerations of substituted imidazo[1,2-a]pyridines as antiulcer agents highlights the importance of the spatial arrangement of substituents for biological activity. acs.org The geometry of imidazo[1,2-a]pyridin-3-yl derivatives has been optimized using molecular mechanics (MM2) and semi-empirical (AM1) methods in other studies. acs.org

For this compound, the primary conformational flexibility would involve the orientation of the hydroxyl proton. Intramolecular hydrogen bonding between the 7-hydroxyl group and the nitrogen atom at position 8 is a possibility that could influence its preferred conformation and electronic properties. The planarity of the bicyclic system is a key feature, and the bromo and hydroxyl substituents are not expected to significantly distort this planarity.

A detailed conformational analysis would typically involve quantum mechanical calculations to determine the potential energy surface as a function of the rotatable bonds and to identify the global and local energy minima. These calculations would also provide insights into the electronic structure, such as the distribution of electron density and the molecular electrostatic potential, which are critical for understanding intermolecular interactions.

Mechanistic Biological and Pharmacological Investigations Focus on Mechanisms and Targets

Modulation of Molecular Targets by Imidazo[1,2-a]pyridine (B132010) Scaffolds

Derivatives of imidazo[1,2-a]pyridine have been shown to interact with a variety of molecular targets, leading to their diverse pharmacological effects. nih.govnih.govacs.orgnih.gov

Imidazo[1,2-a]pyridine derivatives have demonstrated inhibitory activity against several classes of enzymes, playing a crucial role in various cellular processes.

Kinases: This class of compounds has been extensively studied as kinase inhibitors. For example, certain derivatives are potent inhibitors of c-Met kinase, a receptor tyrosine kinase often dysregulated in cancer. nih.gov The binding mode typically involves the formation of hydrogen bonds between the imidazo[1,2-a]pyridine core and key amino acid residues in the kinase's active site, such as Met-1160 and Asp-1222, as well as π-π stacking interactions with residues like Tyr-1230. nih.gov Other kinases targeted by this scaffold include PI3K/mTOR and Nek2. acs.orgdocumentsdelivered.com

ATPases: Imidazo[1,2-a]pyridine ethers have been identified as potent and selective inhibitors of mycobacterial ATP synthase. nih.gov This inhibition is a key mechanism for their anti-tuberculosis activity.

Dehydrogenases, Topoisomerases, and Tubulin Polymerization: While the provided search results focus heavily on kinase and ATPase inhibition, the broad range of anticancer and antimicrobial activities of imidazo[1,2-a]pyridines suggests potential interactions with other enzymes like dehydrogenases, topoisomerases, or effects on tubulin polymerization, though specific examples for these are not detailed in the provided results.

Other Enzymes: Some derivatives have been found to inhibit cyclooxygenase-2 (COX-2), a key enzyme in inflammation. nih.gov Molecular modeling suggests that the methylsulfonyl pharmacophore of these inhibitors fits into the secondary pocket of the COX-2 active site, forming hydrogen bonds with Arg-513 and His-90. nih.gov Additionally, some imidazo[1,2-a]pyridine-based compounds have been identified as inhibitors of mycobacterial pantothenate synthetase. nih.gov

Imidazo[1,2-a]pyridine derivatives can also act as ligands for various receptors.

GABA-A Receptors: The scaffold is a component of well-known drugs like zolpidem and alpidem, which target GABA-A receptors, indicating the potential for derivatives to modulate these receptors. researchgate.net

Peripheral Benzodiazepine Receptors (PBRs): Certain 2-phenyl-imidazo[1,2-a]pyridine compounds have been synthesized as potent and selective ligands for PBRs. researchgate.net

Constitutive Androstane (B1237026) Receptor (CAR): Some derivatives of 3-(1H-1,2,3-triazol-4-yl)imidazo[1,2-a]pyridine have been discovered to be direct agonists of the human constitutive androstane receptor (CAR). nih.gov

Beta-Amyloid Plaques: Derivatives of 2-(4'-dimethylaminophenyl)-6-iodoimidazo[1,2-a]pyridine (IMPY) have shown high binding affinity for beta-amyloid aggregates, suggesting their potential use in imaging Alzheimer's disease. nih.gov The bromo derivative of IMPY also exhibited high binding affinity. nih.gov

The modulation of molecular targets by imidazo[1,2-a]pyridines leads to the perturbation of critical cellular pathways.

Cell Cycle and Apoptosis Induction: Many imidazo[1,2-a]pyridine derivatives exhibit anticancer activity by inducing cell cycle arrest and apoptosis. nih.govnih.gov For instance, a selenylated imidazo[1,2-a]pyridine was shown to induce cell senescence and oxidative stress in leukemia cells. nih.gov Another derivative was found to induce cell cycle arrest and apoptosis in breast cancer cells. nih.gov These effects are often downstream of the inhibition of signaling pathways like PI3K/mTOR and STAT3. nih.govacs.org

Signal Transduction Pathways: These compounds can modulate various signal transduction pathways. For example, they can inhibit c-Met phosphorylation and downstream signaling. nih.gov They have also been shown to block the phosphorylation and dimerization of STAT3. nih.gov Furthermore, some derivatives, in combination with curcumin, have been found to modulate the STAT3/NF-κB/iNOS/COX-2 signaling pathway in cancer cell lines. nih.gov

Biological Activity Profiling Methodologies

A variety of in vitro and cell-free assays are employed to characterize the biological activity of imidazo[1,2-a]pyridine derivatives.

Enzyme Inhibition Assays: Kinase inhibition is often measured using assays like the Kinase-Glo™ assay. nih.gov For COX-2 inhibition, fluorescent Cayman kits are utilized. nih.gov The activity against mycobacterial ATP synthase has been determined through specific ATP synthesis inhibition assays. nih.gov

Cell-Based Assays:

Antiproliferative and Cytotoxicity Assays: The effect on cancer cell proliferation is commonly assessed using the sulforhodamine B (SRB) assay or by measuring IC50 values against various cancer cell lines. nih.govchemmethod.com

Antimicrobial Assays: The anti-tubercular activity is frequently evaluated using the microplate Alamar Blue assay (MABA) to determine the minimum inhibitory concentration (MIC). tandfonline.com Antibacterial and antifungal properties are also tested against various microbial strains. bio-conferences.org

Cellular Pathway Analysis: Flow cytometry is used to analyze cell cycle distribution and apoptosis. nih.gov Western blotting can be employed to measure the phosphorylation status of key signaling proteins. nih.gov

Binding Assays: Receptor binding affinity is determined through competitive binding studies using radiolabeled ligands. nih.gov

In Silico Studies: Molecular docking is widely used to predict the binding modes of these compounds with their target proteins and to guide the design of new derivatives. nih.govnih.govacs.org

Structure-Activity Relationship (SAR) Elucidation for Biological Effects

SAR studies are crucial for optimizing the potency and selectivity of imidazo[1,2-a]pyridine derivatives.

Substitution Patterns: The biological activity is highly dependent on the nature and position of substituents on the imidazo[1,2-a]pyridine core.

For c-Met inhibitors, the N-1 nitrogen of the imidazo[1,2-a]pyridine scaffold and a π-π interaction with Tyr-1230 are critical for inhibition. nih.gov

In the case of anti-tubercular agents, the bridgehead nitrogen of the imidazo[1,2-a]pyridine and a directly attached phenyl ring are essential for maintaining biological activity. nih.gov Substitution at the 7-position with a chloro group appeared to diminish activity compared to a methyl group in some anti-TB compounds. nih.gov

For ligands targeting beta-amyloid plaques, a bromo derivative showed comparable, and even slightly higher, binding affinity than the iodo derivative (IMPY). nih.gov

Physicochemical Properties: Properties like lipophilicity play a significant role. For instance, in a series of anti-TB agents, larger, more lipophilic biaryl ethers demonstrated nanomolar potency. nih.gov

Hypothesized Mechanisms of Action of 2-Bromo-imidazo[1,2-a]pyridin-7-ol

Based on the general findings for the imidazo[1,2-a]pyridine scaffold, a hypothesized mechanism of action for This compound can be proposed. The presence of the core scaffold suggests that this compound could potentially act as an inhibitor of various enzymes or as a ligand for different receptors.

Potential for Kinase Inhibition: The imidazo[1,2-a]pyridine core could enable the molecule to fit into the ATP-binding pocket of various kinases. The bromine atom at the 2-position and the hydroxyl group at the 7-position would influence the electronic properties and potential for hydrogen bonding, which could confer selectivity and potency towards specific kinases.

Interaction with Other Enzymes: The scaffold's known activity against enzymes like COX-2 and mycobacterial enzymes suggests that this compound could also exhibit inhibitory effects on these or other enzymes. The specific substituents would dictate the target profile.

Receptor Binding Potential: Given that derivatives of this scaffold bind to GABA-A receptors, PBRs, and beta-amyloid plaques, it is plausible that this compound could interact with one or more of these targets. The bromine and hydroxyl groups would be key determinants of binding affinity and selectivity.

Perturbation of Cellular Pathways: If the compound inhibits a key kinase or binds to a critical receptor, it would likely perturb downstream signaling pathways, potentially leading to effects on cell cycle, apoptosis, or inflammation, consistent with the activities observed for other members of this chemical class.

Further experimental validation through in vitro and cell-based assays would be necessary to confirm these hypothesized mechanisms of action for this compound.

Advanced Applications and Research Avenues

Development of Fluorescent Probes and Chemosensors based on Imidazo[1,2-a]pyridines

The imidazo[1,2-a]pyridine (B132010) core is an attractive fluorophore for the development of fluorescent probes and chemosensors due to its inherent photophysical properties. mdpi.com The introduction of a hydroxyl group at the 7-position of 2-Bromo-imidazo[1,2-a]pyridin-7-ol is particularly significant. This hydroxyl group can act as a recognition site for specific analytes, leading to changes in the fluorescence properties of the molecule upon binding. For instance, a study on 3-hydroxymethyl imidazo[1,2-a]pyridine derivatives demonstrated that the hydroxymethyl group can enhance fluorescence intensity. nih.govnih.gov This suggests that the hydroxyl group in this compound could similarly contribute to its potential as a fluorescent probe.

Furthermore, the bromine atom at the 2-position can be utilized for further functionalization, allowing for the attachment of various receptors to create highly selective chemosensors. The design of such probes often involves modulating the electron-donating or electron-withdrawing nature of the substituents on the imidazo[1,2-a]pyridine ring to fine-tune the fluorescence emission wavelengths and quantum yields. rsc.org For example, an imidazo[1,2-a]pyridine-functionalized xanthene has been developed as a fluorescent probe for the detection of Hg2+ ions. rsc.org

Exploration in Materials Science (e.g., Optoelectronics, OLEDs, without specific property data)

In the realm of materials science, particularly in optoelectronics, the imidazo[1,2-a]pyridine scaffold has shown promise for the development of organic light-emitting diodes (OLEDs). These compounds can serve as efficient emitters or host materials in OLED devices. The inherent thermal stability and tunable photoluminescence of imidazo[1,2-a]pyridine derivatives make them suitable candidates for these applications. nih.govuni-giessen.de

Specifically, the imidazo[1,2-a]pyridine moiety can function as an electron acceptor in the design of bipolar deep-blue fluorescent emitters for high-performance OLEDs. nih.govresearchgate.net The strategic placement of electron-donating and electron-withdrawing groups on the imidazo[1,2-a]pyridine core is a key design principle for achieving desired optoelectronic properties. The hydroxyl group on this compound can act as an electron-donating group, potentially influencing the emissive properties of materials derived from it. The bromine atom provides a convenient handle for introducing other functional groups to further modify the electronic structure and solid-state packing, which are crucial for OLED performance. rsc.orgtandfonline.com

Role as Synthons or Intermediates in Complex Molecule Synthesis

The structure of this compound, with its reactive bromine and hydroxyl groups, makes it a valuable synthon or intermediate in the synthesis of more complex molecules. The bromine atom at the C2 position is particularly susceptible to various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, allowing for the introduction of a wide range of substituents at this position. tandfonline.comresearchgate.net This versatility is crucial for building molecular complexity and accessing a diverse library of imidazo[1,2-a]pyridine derivatives.

The hydroxyl group at the 7-position can be transformed into other functional groups or used as a handle for conjugation to other molecules. For example, it can be alkylated or acylated to modify the solubility and electronic properties of the resulting compounds. The strategic functionalization of both the bromo and hydroxyl groups allows for the construction of intricate molecular architectures with tailored properties for various applications, including pharmaceuticals and functional materials.

Design Principles for Next-Generation Imidazo[1,2-a]pyridine Analogues

The design of next-generation imidazo[1,2-a]pyridine analogues is guided by the principle of structure-property relationships. The core imidazo[1,2-a]pyridine scaffold provides a rigid framework that can be systematically modified to optimize desired functionalities. Key design considerations include the electronic nature, steric bulk, and position of substituents. nih.govrsc.org

For instance, in the context of medicinal chemistry, the introduction of various substituents at different positions of the imidazo[1,2-a]pyridine ring can significantly impact biological activity. beilstein-journals.orgcbijournal.com The bromine atom in this compound can be replaced with a variety of functional groups to explore structure-activity relationships. The hydroxyl group can also be modified to improve pharmacokinetic properties or to introduce specific interactions with biological targets.

In materials science, the design principles focus on tuning the photophysical and electronic properties. This can be achieved by extending the π-conjugation of the imidazo[1,2-a]pyridine system through the attachment of aromatic or heteroaromatic groups, often via the reactive C2-bromo position. The hydroxyl group's electron-donating character can be harnessed to modulate the HOMO-LUMO energy gap and, consequently, the emission color of fluorescent materials. The development of efficient synthetic methodologies, including multicomponent reactions and C-H functionalization, is also a critical aspect of designing novel imidazo[1,2-a]pyridine analogues. organic-chemistry.orgacs.orgrsc.org

Future Perspectives and Research Challenges

Addressing Synthetic Challenges for Complex Derivatives

The synthesis of complex derivatives of 2-Bromo-imidazo[1,2-a]pyridin-7-ol is a key area of ongoing research. While the core imidazo[1,2-a]pyridine (B132010) structure can be synthesized through various methods, such as the Tschitschibabin reaction involving the reaction of 2-aminopyridine (B139424) with α-haloketones, the introduction of specific substituents and the creation of more complex architectures present significant hurdles. bio-conferences.org

One of the primary challenges lies in the regioselective functionalization of the imidazo[1,2-a]pyridine ring. rsc.org The electron-rich nature of the ring system makes it susceptible to electrophilic attack, particularly at the C3 position. researchgate.net However, achieving selective functionalization at other positions, especially in the presence of the bromine and hydroxyl groups on the 2- and 7-positions respectively, requires the development of sophisticated synthetic strategies.

Researchers are actively exploring novel methods to overcome these challenges. These include:

Transition Metal-Catalyzed Cross-Coupling Reactions: These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net The development of new catalysts and reaction conditions is crucial for the selective functionalization of the 2-bromo position and other sites on the heterocyclic core.

C-H Functionalization: Direct functionalization of C-H bonds is an atom-economical and efficient strategy for modifying organic molecules. rsc.orgresearchgate.netnih.gov Developing methods for the selective C-H functionalization of the imidazo[1,2-a]pyridine nucleus, without interfering with the existing functional groups, is a major research focus. rsc.orgrsc.org

Multicomponent Reactions (MCRs): MCRs allow for the construction of complex molecules in a single step from three or more starting materials, offering high efficiency and atom economy. bio-conferences.orgnih.govmdpi.com Designing new MCRs that incorporate the this compound scaffold would enable the rapid generation of diverse compound libraries for biological screening.

A summary of synthetic challenges and potential solutions is presented in the table below.

Synthetic ChallengePotential SolutionKey References
Regioselective functionalizationDevelopment of novel transition metal catalysts and ligands. rsc.orgresearchgate.net
Site-selective C-H activationExploration of new directing groups and reaction conditions. rsc.orgresearchgate.netnih.gov
Synthesis of complex derivativesUtilization of multicomponent reactions and tandem processes. bio-conferences.orgnih.govmdpi.com
Catalyst-free synthesisDevelopment of eco-friendly methods using microwave or ultrasound. bio-conferences.orgingentaconnect.comacs.org

Emerging Methodologies in Heterocyclic Chemistry

The broader field of heterocyclic chemistry is constantly evolving, with new methodologies that can be applied to the synthesis and functionalization of this compound. nih.govmdpi.comrsc.orgresearchgate.net

Some of the most promising emerging methodologies include:

Photoredox Catalysis: This technique uses visible light to initiate chemical reactions, often under mild conditions. rsc.orgmdpi.com It has been successfully applied to the functionalization of imidazo[1,2-a]pyridines and holds great promise for the development of new reactions involving this compound.

Flow Chemistry: Conducting reactions in continuous flow systems offers several advantages over traditional batch processes, including improved safety, scalability, and reaction control. The application of flow chemistry to the synthesis of imidazo[1,2-a]pyridine derivatives is an area of growing interest.

Mechanochemistry: This solvent-free technique uses mechanical force to induce chemical reactions. ingentaconnect.com It offers a green and sustainable alternative to traditional solvent-based synthesis and has been used for the synthesis of imidazo[1,2-a]pyridine derivatives. nih.gov

Groebke–Blackburn–Bienaymè Reaction (GBBR): This multicomponent reaction provides a greener alternative for the synthesis of imidazo[1,2-a]pyridines. mdpi.comrsc.org

These emerging methodologies, summarized in the table below, are expected to play a significant role in advancing the chemistry of this compound and other heterocyclic compounds.

Emerging MethodologyPotential Application to this compoundKey References
Photoredox CatalysisC-H functionalization and cross-coupling reactions under mild conditions. rsc.orgmdpi.com
Flow ChemistrySafer and more efficient synthesis of complex derivatives.
MechanochemistryGreen and solvent-free synthesis of the core scaffold and its derivatives. ingentaconnect.comnih.gov
Groebke–Blackburn–Bienaymè ReactionEfficient one-pot synthesis of diverse imidazo[1,2-a]pyridine derivatives. mdpi.comrsc.org

Unexplored Biological Targets and Mechanistic Insights

While imidazo[1,2-a]pyridines are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties, the full therapeutic potential of this compound remains largely unexplored. rsc.orgnih.govnih.gov Future research will focus on identifying novel biological targets and elucidating the mechanisms of action for this compound and its derivatives.

Some promising areas of investigation include:

Kinase Inhibition: Imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of various kinases, which are key regulators of cellular processes and are often dysregulated in diseases like cancer. nih.govnih.govacs.org Screening this compound and its derivatives against a panel of kinases could lead to the discovery of new therapeutic agents.

Targeting Protein-Protein Interactions: Disrupting key protein-protein interactions is an emerging strategy in drug discovery. The rigid scaffold of this compound could serve as a starting point for designing molecules that modulate these interactions.

Antimicrobial Activity: Given the prevalence of antimicrobial resistance, there is an urgent need for new antibiotics. Imidazo[1,2-a]pyridines have shown activity against various pathogens, and further investigation into the antimicrobial potential of this compound is warranted. nih.gov

Modulation of Inflammatory Pathways: Chronic inflammation is implicated in a wide range of diseases. Some imidazo[1,2-a]pyridine derivatives have demonstrated anti-inflammatory effects, suggesting that this compound could be a valuable lead for developing new anti-inflammatory drugs. nih.govresearchgate.net

The table below highlights some unexplored biological targets for this compound.

Unexplored Biological TargetPotential Therapeutic ApplicationKey References
Novel KinasesCancer, inflammatory diseases nih.govnih.govacs.org
Protein-Protein InteractionsVarious diseases, including cancer and neurodegenerative disorders
Bacterial and Fungal TargetsInfectious diseases nih.gov
Inflammatory MediatorsChronic inflammatory diseases nih.govresearchgate.net

Integration of Computational and Experimental Approaches for Rational Design

The integration of computational and experimental approaches is becoming increasingly important in modern drug discovery and materials science. researchgate.net For this compound, computational methods can be used to:

Predict Physicochemical Properties: Computational tools can predict properties such as solubility, lipophilicity, and metabolic stability, which are crucial for drug development. researchgate.net

Identify Potential Biological Targets: Molecular docking and virtual screening can be used to identify potential biological targets for this compound and its derivatives. nih.govnih.govresearchgate.net

Guide the Design of New Derivatives: Computational modeling can be used to design new derivatives with improved activity, selectivity, and pharmacokinetic properties. nih.govnih.govbiorxiv.org

Elucidate Reaction Mechanisms: Density Functional Theory (DFT) calculations can provide insights into the mechanisms of chemical reactions, aiding in the development of new synthetic methods. researchgate.netnih.gov

By combining computational predictions with experimental validation, researchers can accelerate the discovery and development of new compounds based on the this compound scaffold. This integrated approach, as summarized in the table below, will be crucial for unlocking the full potential of this versatile molecule.

Computational ApproachApplication in this compound ResearchKey References
Molecular Docking and Virtual ScreeningIdentification of new biological targets and lead compounds. nih.govnih.govresearchgate.net
Quantitative Structure-Activity Relationship (QSAR)Prediction of biological activity and optimization of lead compounds. researchgate.net
Density Functional Theory (DFT)Elucidation of reaction mechanisms and prediction of reactivity. researchgate.netnih.gov
Molecular Dynamics (MD) SimulationsUnderstanding the dynamic behavior of the molecule and its interactions with biological targets. researchgate.netresearchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.